methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride
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Overview
Description
Methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride typically involves the reaction of 1H-1,2,4-triazole-5-carboxylic acid with 2-(methylamino)ethylamine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazole derivatives with various functional groups attached to the ring.
Scientific Research Applications
Methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride
- 2-(Methylamino)ethanol
- Tri(2-methylamino)ethylamine
Uniqueness
Methyl 1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is unique due to its specific triazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2648940-08-1 |
---|---|
Molecular Formula |
C7H13ClN4O2 |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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